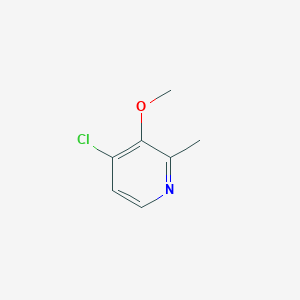
4-Chloro-3-methoxy-2-methylpyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridine derivatives, including compounds similar to 4-Chloro-3-methoxy-2-methylpyridine, typically involves nucleophilic substitution reactions, condensation reactions, or halogenation processes under various conditions. A related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, was synthesized from a precursor using Vilsmeier–Haack chlorination, demonstrating the versatility of synthetic approaches in manipulating pyridine structures (Jukić et al., 2010).
Molecular Structure Analysis
X-ray and spectroscopic analyses play a crucial role in understanding the molecular structure of pyridine derivatives. The solid-state structure of synthesized compounds can reveal intricate details about molecular geometry, including bond lengths, angles, and intermolecular interactions. Such analyses provide insights into the effects of substituents on the pyridine ring's electronic and optical properties, as evidenced by studies on related compounds (Jukić et al., 2010).
Chemical Reactions and Properties
Pyridine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, which allow for further functionalization of the pyridine ring. These reactions are influenced by the electronic effects of the substituents, which can activate or deactivate the ring towards further chemical transformations. The presence of methoxy and methyl groups can significantly impact the reactivity of the compound, as observed in related synthetic pathways (Mittelbach et al., 1988).
Applications De Recherche Scientifique
Synthesis of Key Intermediates : 4-Chloro-3-methoxy-2-methylpyridine is used in synthesizing key intermediates for various compounds. For example, the alkylation of 2-methoxy-4-methylpyridine with sodium chloroacetate, in the presence of sodamide, effectively synthesizes methyl 3-(2-methoxy-4-pyridyl)propionate, an important intermediate in the synthesis of SK&F 93574 (Adger et al., 1988).
Building Blocks for Gastric-Acid Inhibiting Compounds : A new and efficient route to 4-methoxy-2,3,5-trimethylpyridine, an important building block for compounds with gastric-acid inhibiting activity, has been developed with an overall yield of 43% (Mittelbach et al., 1988).
Potential in Multiple Sclerosis Therapy : Novel 4-aminopyridine K+ channel blockers, such as 3-methyl-4-aminopyridine (3Me4AP) and methoxy-3MeO4AP, derived from 4-Chloro-3-methoxy-2-methylpyridine, show potential for therapy and imaging in multiple sclerosis (Rodríguez-Rangel et al., 2019).
Unique Optical Properties : The novel synthesis method for 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile enables the production of a new compound with unique optical properties and structural features (Jukić et al., 2010).
Regioselective Synthesis : The compound facilitates regioselective synthesis processes, such as the production of 3-cyano-6-methoxymethyl-4-methyl-2(1H)-pyridinethione, which can be used to create new 3-aminothieno[2,3-b]-pyridines (Kaigorodova et al., 1999).
Synthesis of Benzimidazole Derivatives : It is used in the synthesis of complex molecules like 2-[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio-1H-benzimidazole (5-MTP) with high purity, which has potential pharmaceutical applications (Pan Xiang-jun, 2006).
Safety And Hazards
4-Chloro-3-methoxy-2-methylpyridine is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Propriétés
IUPAC Name |
4-chloro-3-methoxy-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-7(10-2)6(8)3-4-9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGXNMUVOHCPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441989 | |
| Record name | 4-CHLORO-3-METHOXY-2-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methoxy-2-methylpyridine | |
CAS RN |
107512-34-5 | |
| Record name | 4-Chloro-3-methoxy-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107512-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-CHLORO-3-METHOXY-2-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B28080.png)






![5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine](/img/structure/B28097.png)

